8a-Methyloctahydroazulene-1,8-dione
Description
Properties
CAS No. |
60719-20-2 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
8a-methyl-3,3a,4,5,6,7-hexahydro-2H-azulene-1,8-dione |
InChI |
InChI=1S/C11H16O2/c1-11-8(6-7-10(11)13)4-2-3-5-9(11)12/h8H,2-7H2,1H3 |
InChI Key |
HYNPVPDRVUUVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(CCCCC1=O)CCC2=O |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
Malonate-derived δ-keto esters, synthesized via Knoevenagel condensation of tetrahydro-4H-pyran-4-one with dimethyl malonate, serve as precursors for SmI2 cascades. Titanium tetrachloride (TiCl4) and pyridine catalyze the condensation, followed by sodium borohydride (NaBH4) reduction to yield allylic alcohols.
Olefin Cross-Metathesis
Allyl ethers and esters undergo cross-metathesis with Grubbs catalysts to introduce substituents prior to SmI2-mediated cyclization. For example, benzofuran-substituted analogs were synthesized via Sonogashira coupling and subsequent metathesis (Scheme 30).
Data Tables and Comparative Analysis
Table 1: Comparison of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 8a-Methyloctahydroazulene-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
8a-Methyloctahydroazulene-1,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8a-Methyloctahydroazulene-1,8-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Symmetric Octahydroacridin-1,8-diones
Symmetric octahydroacridin-1,8-diones share a bicyclic framework but differ in their nitrogen placement and symmetry. These compounds are synthesized via cyclohexane-1,3-dione monoamines and triethoxymethane, a method noted for avoiding oxidative losses and enabling efficient derivative formation . In contrast, 8a-methyloctahydroazulene-1,8-dione’s non-symmetric azulene-derived structure likely results in distinct electronic properties and regioselectivity in reactions.
Phosphorus-Containing Azaazulenes
Azaazulenes, such as 3-phenyl-8-triphenylphosphorimidoyl-1-azaazulene, exhibit non-alternating conjugation, leading to unique resonance stabilization and coordination behavior. The phosphorus atom in these compounds adopts a trigonal bipyramidal geometry, with intramolecular N–P interactions (distance: 2.762 Å) influencing reactivity . While 8a-methyloctahydroazulene-1,8-dione lacks phosphorus, its azulene core may similarly engage in non-covalent interactions, affecting its stability and ligand properties.
1,6-Methano[10]annulene Derivatives
The synthesis of 8a (a 1,6-methano[10]annulene derivative) via diazonium salt coupling highlights the role of stereochemistry. 8a exhibits E/Z isomerism at the C=N bond, confirmed by NOE experiments and X-ray crystallography. Its folded bicyclic structure eliminates conformational constraints, a feature that may parallel the rigid bicyclic framework of 8a-methyloctahydroazulene-1,8-dione .
Physicochemical Properties
Spectroscopic Data
- 3-Phenyl-8-triphenylphosphorimidoyl-1-azaazulene : ¹H NMR signals at δ 6.88 (H-5), 7.42 (H-6), and 8.12 (H-4) reflect deshielding due to electron-withdrawing phosphorus groups .
- 8a (1,6-Methano[10]annulene): X-ray analysis reveals bond lengths of 1.34 Å (C=N) and 1.48 Å (C–C), with non-planar rings contributing to conformational stability .
Stereochemical Considerations
The E/Z isomerism observed in 1,6-methano[10]annulene derivatives underscores the importance of stereochemistry in bicyclic systems. 8a-methyloctahydroazulene-1,8-dione’s methyl group at 8a may impose steric effects, influencing its isomer distribution and reactivity.
Research Findings
- The synthesis of phosphorus-containing azaazulenes demonstrates the impact of non-alternating conjugation on electronic properties .
- Symmetric octahydroacridin-1,8-diones highlight the advantages of streamlined synthetic routes for derivative diversification .
- Stereochemical analysis of 1,6-methano[10]annulene derivatives provides a model for understanding conformational constraints in bicyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
